3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide
Description
Properties
IUPAC Name |
3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-5-3-7-16(11-14)22-19(24)9-10-23-20(25)18(28-21(23)27)13-15-6-4-8-17(12-15)26-2/h3-8,11-13H,9-10H2,1-2H3,(H,22,24)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLHTPVVUGGDEV-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide is a thiazolidinone derivative that has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, cytotoxic, and anticancer properties, supported by relevant data and research findings.
Molecular Characteristics
- Molecular Formula : C26H24N4O4S2
- Molecular Weight : 508.61 g/mol
- IUPAC Name : (5E)-5-[(3-methoxyphenyl)methylidene]-2-{4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one
- CAS Number : 302824-30-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound. Research indicates that compounds with similar structural features exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a comparative study involving multiple thiazolidinone derivatives:
- The compound demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.03 mg/mL against several bacterial strains.
- It was particularly effective against Bacillus cereus and Staphylococcus aureus , with MIC values of 0.015 mg/mL and 0.008 mg/mL respectively .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 1 | Bacillus cereus | 0.015 |
| 2 | Staphylococcus aureus | 0.008 |
| 3 | Listeria monocytogenes | 0.012 |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using various human cancer cell lines. Studies show that:
- The compound exhibits low cytotoxicity against normal human fetal lung fibroblast (MRC-5) cells, maintaining cell viability above 91% at concentrations up to .
Case Study: Cancer Cell Line Testing
In vitro tests were conducted on cancer cell lines such as MCF-7 (breast cancer) and HePG2 (liver cancer):
- The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation in these lines .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 6.5 |
| HePG2 | 4.8 |
Anticancer Activity
The anticancer potential of thiazolidinones has garnered attention in recent years. The compound has shown promise in inhibiting tumor growth in preclinical models.
The proposed mechanism involves:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways associated with cell survival and proliferation.
Structure–Activity Relationship (SAR)
Research into the structure–activity relationships of thiazolidinone derivatives suggests that modifications in the substituents can significantly influence biological activity:
- Substituent Variations : The presence of methoxy groups enhances antibacterial activity.
- Ring Modifications : Alterations in the thiazolidinone ring structure can lead to variations in cytotoxicity profiles.
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among analogs lie in the benzylidene substituent (C5), the thiazolidinone core modifications, and the N-linked propanamide/acetamide side chain.
Key Observations :
- Stereochemistry : The (5E)-configuration in the target compound may alter molecular planarity versus (5Z)-isomers (e.g., 9e), affecting binding kinetics .
- Side Chain Influence : The 3-methylphenyl group increases lipophilicity (higher XLogP3) relative to fluorophenyl () or thiadiazolyl (), which could enhance membrane permeability .
Physicochemical and Bioactivity Trends
- Topological Polar Surface Area (TPSA) : Compounds with morpholinyl (: TPSA = 161) or thiadiazolyl (: TPSA = 161) groups exhibit higher polarity than the target compound (estimated TPSA = 125–140), affecting solubility and blood-brain barrier penetration .
- Bioactivity: While direct data are lacking, notes that rhodanine derivatives with electron-withdrawing groups (e.g., fluoro, nitro) show enhanced antimicrobial activity. The target compound’s 3-methoxy group may instead favor anticancer activity via kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
